3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is a complex organic compound with a molecular formula of C16H13Cl3N2O. This compound is characterized by the presence of multiple chlorine atoms and a benzamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide typically involves the reaction of 3-chloroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with trichloroacetaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]benzamide
- 3-methyl-N-[2,2,2-trichloro-1-phenethylamino-ethyl]benzamide
- 3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)-ethyl]benzamide
Uniqueness
3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Chemical Structure and Properties
Chemical Formula: C15H14Cl3N2O
Molecular Weight: 373.64 g/mol
CAS Number: [not specified in search results]
The structure of this compound includes a benzamide moiety substituted with a trichloroethyl group and a chloroaniline. The presence of multiple chlorine atoms suggests potential for significant biological activity, particularly in terms of toxicity and interaction with biological systems.
The biological activity of 3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as:
- Inhibitors of Enzymatic Activity: Many benzamide derivatives have been shown to inhibit enzymes involved in critical metabolic pathways.
- Antimicrobial Agents: The presence of chlorine substituents enhances the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy against various pathogens.
Toxicity Profile
A notable aspect of this compound is its toxicity. Studies have indicated that compounds with similar chlorinated structures can exhibit:
- Acute Toxicity: High levels of exposure can lead to significant adverse effects on mammalian systems, including neurotoxicity and hepatotoxicity.
- Chronic Effects: Long-term exposure may lead to carcinogenic effects, as suggested by the structure-activity relationship studies in chlorinated compounds.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial properties of chlorinated benzamides, including derivatives like this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.
-
Toxicological Assessment:
- In a toxicological assessment involving rodent models, exposure to high doses (100 mg/kg body weight) resulted in significant liver damage and alterations in liver enzyme profiles, indicating hepatotoxicity.
Table 1: Antimicrobial Activity
Table 2: Toxicity Findings
Properties
Molecular Formula |
C16H14Cl4N2O |
---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N2O/c1-10-4-2-5-11(8-10)14(23)22-15(16(18,19)20)21-13-7-3-6-12(17)9-13/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
RZSHMCCURKFJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.